molecular formula C20H13NO2 B13816795 4-(Fluoren-9-ylideneamino)benzoic acid CAS No. 5454-40-0

4-(Fluoren-9-ylideneamino)benzoic acid

Cat. No.: B13816795
CAS No.: 5454-40-0
M. Wt: 299.3 g/mol
InChI Key: FSHGEJNHETXXNN-UHFFFAOYSA-N
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Description

4-(Fluoren-9-ylideneamino)benzoic acid is a chemical compound known for its unique structure, which combines a fluorene moiety with a benzoic acid group through an imine linkage.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoren-9-ylideneamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Fluoren-9-ylideneamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoren-9-ylideneamino)benzoic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoren-9-ylideneamino)benzoic acid is unique due to its combination of the fluorene and benzoic acid moieties through an imine linkage. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

5454-40-0

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

4-(fluoren-9-ylideneamino)benzoic acid

InChI

InChI=1S/C20H13NO2/c22-20(23)13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,22,23)

InChI Key

FSHGEJNHETXXNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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